molecular formula C12H16N2O B1290302 3-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 209538-81-8

3-[3-(Dimethylamino)propoxy]benzonitrile

Cat. No.: B1290302
CAS No.: 209538-81-8
M. Wt: 204.27 g/mol
InChI Key: GXMUQXKOVKMYIO-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propoxy]benzonitrile is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzonitrile, where the benzene ring is substituted with a 3-(dimethylamino)propoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(Dimethylamino)propoxy]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propoxy]benzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Dimethylamino)propoxy]benzaldehyde
  • 3-[3-(Dimethylamino)propoxy]benzoic acid
  • 3-[3-(Dimethylamino)propoxy]benzamide

Uniqueness

3-[3-(Dimethylamino)propoxy]benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[3-(dimethylamino)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13/h3,5-6,9H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUQXKOVKMYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610178
Record name 3-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209538-81-8
Record name 3-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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